

A Spectroscopic Comparison of 4-Hydrazino-2-(methylsulfanyl)pyrimidine and Its Precursors

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Compound of Interest

Compound Name:	4-Hydrazino-2-(methylsulfanyl)pyrimidine
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the heterocyclic compound **4-hydrazino-2-(methylsulfanyl)pyrimidine** with its key precursors, 2,4-dichloropyrimidine and thiourea. The synthesis of the target molecule involves the formation of an intermediate, 4-chloro-2-(methylsulfanyl)pyrimidine, which is subsequently reacted with hydrazine. This document outlines the synthetic pathway and presents available spectroscopic data to aid researchers in identifying these compounds during synthesis and characterization.

While comprehensive spectral data for **4-hydrazino-2-(methylsulfanyl)pyrimidine** and its direct chloro-precursor are not extensively detailed in publicly accessible literature, this guide compiles the available information and provides expected spectral characteristics based on analogous structures.

Spectroscopic Data Summary

The following table summarizes the available spectroscopic data for **4-hydrazino-2-(methylsulfanyl)pyrimidine** and its precursors. It is important to note that complete experimental datasets for the target compound and its chloro-intermediate are not readily found in indexed literature; therefore, expected values and characteristics are provided.

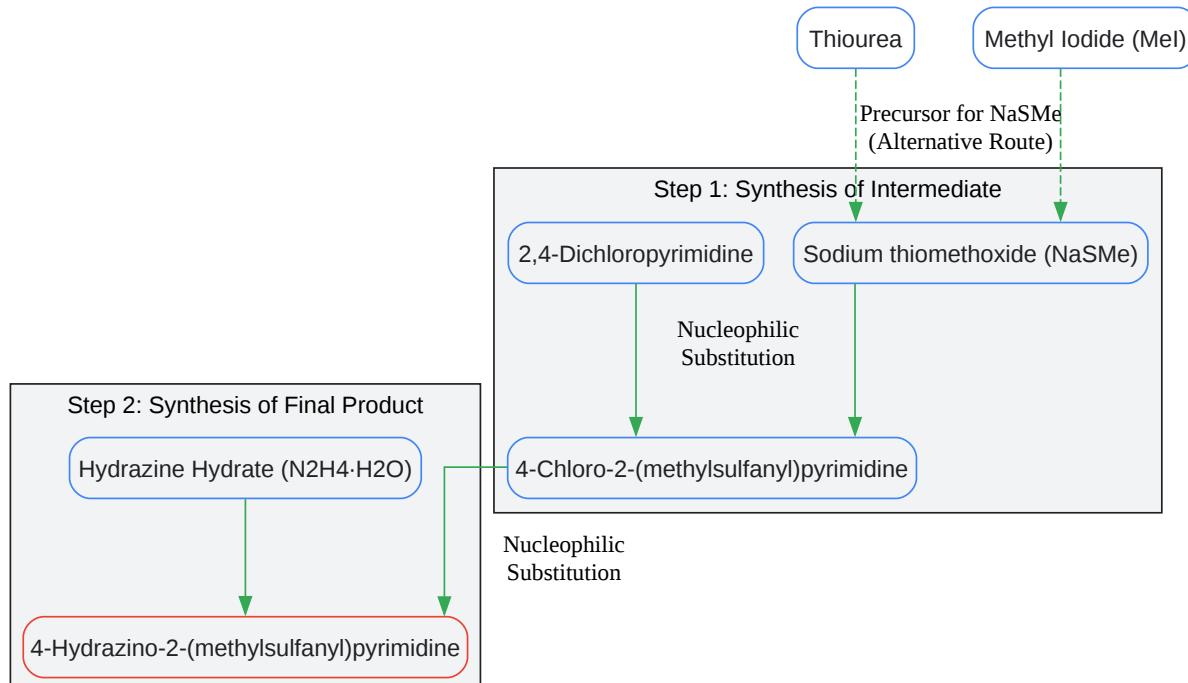
Compound	Spectroscopic Technique	Observed/Expected Data
2,4-Dichloropyrimidine	^1H NMR	δ (ppm): ~8.7 (d, 1H, H6), ~7.7 (d, 1H, H5)
	^{13}C NMR	δ (ppm): ~162 (C4), ~160 (C2), ~158 (C6), ~122 (C5)
	IR (cm^{-1})	~3100 (Ar C-H), ~1550, 1480 (C=N, C=C stretch)
	MS (m/z)	M^+ peaks at ~148, 150, 152 (due to Cl isotopes)
Thiourea	^1H NMR (DMSO-d ₆)	δ (ppm): ~7.1-7.3 (br s, 4H, NH ₂)[1][2]
	^{13}C NMR (D ₂ O)	δ (ppm): ~182.0[1]
	IR (cm^{-1})	3371, 3260, 3156 (N-H stretch), 1585 (C=S stretch)[3]
	MS (m/z)	M^+ peak at ~76
4-Chloro-2-(methylsulfanyl)pyrimidine	^1H NMR	Expected: δ (ppm): ~8.5 (d, 1H, H6), ~7.2 (d, 1H, H5), ~2.6 (s, 3H, S-CH ₃)
	^{13}C NMR	Expected: δ (ppm): ~170 (C2), ~161 (C4), ~159 (C6), ~115 (C5), ~14 (S-CH ₃)
	IR (cm^{-1})	Expected: ~3100 (Ar C-H), ~2920 (Alkyl C-H), ~1560, 1490 (C=N, C=C stretch)
	MS (m/z)	Expected: M^+ peaks at ~160, 162 (due to Cl isotopes)[3]
4-Hydrazino-2-(methylsulfanyl)pyrimidine	^1H NMR	Expected: δ (ppm): ~8.0 (d, 1H, H6), ~6.5 (d, 1H, H5), ~8.0 (br s, 1H, NH), ~4.4 (br s, 2H, NH ₂), ~2.5 (s, 3H, S-CH ₃)

¹³ C NMR	Expected: δ (ppm): ~168 (C2), ~165 (C4), ~158 (C6), ~105 (C5), ~14 (S-CH ₃)
IR (cm ⁻¹)	Expected: ~3300, 3200 (N-H stretch), ~3050 (Ar C-H), ~2920 (Alkyl C-H), ~1630 (N-H bend), ~1580, 1500 (C=N, C=C stretch)
MS (m/z)	Expected: M ⁺ peak at ~156

Experimental Protocols & Synthesis Workflow

The synthesis of **4-hydrazino-2-(methylsulfanyl)pyrimidine** is a two-step process starting from 2,4-dichloropyrimidine. The first step involves a nucleophilic substitution to introduce the methylsulfanyl group, followed by a second substitution to add the hydrazino group.

Synthetic Pathway



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Caption: Synthetic workflow for **4-hydrazino-2-(methylsulfanyl)pyrimidine**.

Step 1: Synthesis of 4-Chloro-2-(methylsulfanyl)pyrimidine (Intermediate)

This protocol is based on general procedures for selective nucleophilic substitution on dichloropyrimidines.

- Preparation of Sodium Thiomethoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (1.0 eq) in anhydrous methanol. Cool the solution to 0 °C in an ice bath. Bubble methyl mercaptan gas through the solution or add

liquid methyl mercaptan (1.0 eq) dropwise. Alternatively, generate the thiomethoxide in situ from sodium metal and methyl mercaptan in methanol.

- Reaction: To the freshly prepared sodium thiomethoxide solution at 0 °C, add a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol dropwise over 30 minutes.
- Monitoring: Allow the reaction mixture to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Quench the reaction by adding water. Reduce the volume of methanol using a rotary evaporator.
- Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-chloro-2-(methylsulfanyl)pyrimidine.

Step 2: Synthesis of 4-Hydrazino-2-(methylsulfanyl)pyrimidine (Final Product)

This protocol is adapted from the method described in the literature for the synthesis of the title compound[2].

- Reaction Setup: Dissolve 4-chloro-2-(methylsulfanyl)pyrimidine (0.01 mol, 1.0 eq) in methanol (30 mL) in a round-bottom flask.
- Addition of Hydrazine: While cooling the flask externally (e.g., with an ice bath), add 99% hydrazine hydrate (0.015 mol, 1.5 eq) dropwise to the solution.
- Reaction: Remove the cooling bath and stir the mixture at room temperature for 5 hours.
- Isolation: A precipitate will form during the reaction. Collect the solid product by filtration.

- Purification: Wash the filtered solid with cold methanol, then dry it. The product can be further purified by recrystallization from ethyl acetate to yield **4-hydrazino-2-(methylsulfanyl)pyrimidine** as crystals (Yield: 65%; m.p. 413 K)[2].

This guide provides a foundational understanding of the spectroscopic characteristics and synthesis of **4-hydrazino-2-(methylsulfanyl)pyrimidine**. Researchers are encouraged to perform full characterization on their synthesized materials to confirm identity and purity.

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